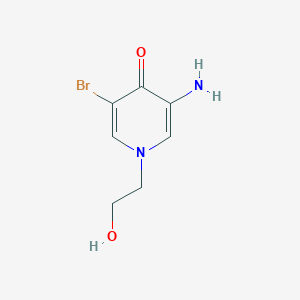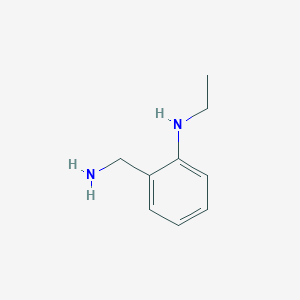
4-(Adamantan-1-yl)-2-chloroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Adamantan-1-yl)-2-chloroaniline is an organic compound that features an adamantane moiety attached to a chloroaniline structure Adamantane is a polycyclic hydrocarbon known for its rigidity and stability, while chloroaniline is a derivative of aniline with a chlorine atom substitution
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Adamantan-1-yl)-2-chloroaniline typically involves the following steps:
Formation of Adamantyl Derivative: The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction. Adamantane is reacted with a suitable halogenated precursor in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Amination: The resulting adamantyl halide is then subjected to nucleophilic substitution with aniline to form the adamantyl aniline derivative.
Chlorination: The final step involves the selective chlorination of the aniline ring at the ortho position relative to the amino group. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(Adamantan-1-yl)-2-chloroaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: 4-(Adamantan-1-yl)aniline.
Substitution: 4-(Adamantan-1-yl)-2-hydroxyaniline.
科学研究应用
4-(Adamantan-1-yl)-2-chloroaniline has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of pharmaceutical compounds with potential antiviral and anticancer properties.
Materials Science: The compound’s rigid structure makes it useful in the development of high-performance polymers and nanomaterials.
Biological Studies: It serves as a model compound for studying the interactions of adamantane derivatives with biological systems.
Industrial Applications: It is used in the synthesis of specialty chemicals and advanced materials with unique properties.
作用机制
The mechanism of action of 4-(Adamantan-1-yl)-2-chloroaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit viral replication by targeting viral enzymes.
Pathways Involved: The compound can affect cellular signaling pathways, leading to changes in gene expression and cellular responses. This is particularly relevant in its potential anticancer activity, where it may induce apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
4-(Adamantan-1-yl)aniline: Lacks the chloro group, making it less reactive in certain substitution reactions.
2-Chloroaniline: Lacks the adamantane moiety, resulting in different physical and chemical properties.
4-(Adamantan-1-yl)-2-nitroaniline: Contains a nitro group instead of a chloro group, leading to different reactivity and applications.
Uniqueness
4-(Adamantan-1-yl)-2-chloroaniline is unique due to the combination of the adamantane moiety and the chloroaniline structure. This combination imparts distinct physical and chemical properties, making it valuable for specific applications in medicinal chemistry and materials science.
属性
分子式 |
C16H20ClN |
|---|---|
分子量 |
261.79 g/mol |
IUPAC 名称 |
4-(1-adamantyl)-2-chloroaniline |
InChI |
InChI=1S/C16H20ClN/c17-14-6-13(1-2-15(14)18)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12H,3-5,7-9,18H2 |
InChI 键 |
YLZWHRNKSFXZGM-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


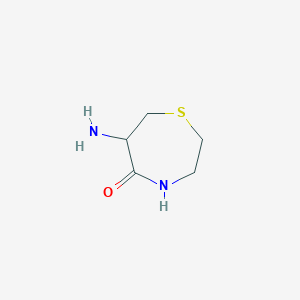
![7-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13199042.png)

![(2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide](/img/structure/B13199060.png)

![7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13199068.png)

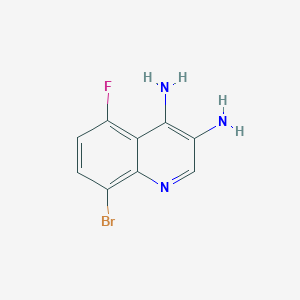
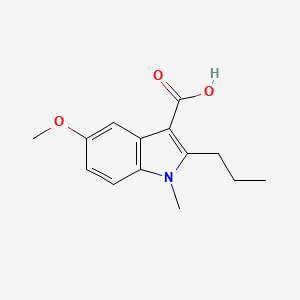
![Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199086.png)
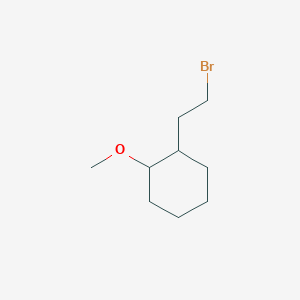
![1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13199093.png)
